1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The exact mass of the compound this compound is 360.12740595 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-15-6-12-18(13-7-15)25-21(26)19-4-2-3-5-20(19)24(22(25)27)14-16-8-10-17(23)11-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEYTCWQQRXUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, including antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the compound can be synthesized by reacting 4-fluorobenzaldehyde with appropriate amines or other reactive intermediates under controlled conditions to yield high-purity products suitable for biological evaluations.
Antimicrobial Activity
Research has shown that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that certain analogs show effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been commonly employed to assess the antimicrobial efficacy of these compounds.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| This compound | Candida albicans | 16 |
Anticancer Activity
The compound's anticancer potential has been investigated through various in vitro assays against human cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
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Study on Anticancer Activity : A study evaluated the cytotoxic effects of the compound on HepG2 cells and reported an IC50 value indicating significant potency compared to standard chemotherapeutics.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited an IC50 of 12 µM after 48 hours of treatment.
-
Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Candida albicans, where the compound was tested alongside known antifungal agents.
- Method : Broth microdilution method was utilized.
- Results : The minimum inhibitory concentration (MIC) was found to be 8 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications. Substituents on the phenyl rings play a crucial role in modulating activity. For instance:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- Alkyl substitutions on the nitrogen atoms can affect solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
